molecular formula C12H20N2O5 B13385621 ((Allyloxy)carbonyl)-L-valyl-L-alanine

((Allyloxy)carbonyl)-L-valyl-L-alanine

Cat. No.: B13385621
M. Wt: 272.30 g/mol
InChI Key: LOIWGNGKOQWZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((Allyloxy)carbonyl)-L-valyl-L-alanine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an allyloxycarbonyl group attached to the amino acid sequence L-valyl-L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Allyloxy)carbonyl)-L-valyl-L-alanine typically involves the protection of the amino groups using allyloxycarbonyl protecting groups. The process begins with the protection of the amino group of L-valine using an allyloxycarbonyl chloride in the presence of a base such as triethylamine. The protected L-valine is then coupled with L-alanine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product, this compound, is obtained after deprotection of the allyloxycarbonyl group under mild acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

((Allyloxy)carbonyl)-L-valyl-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((Allyloxy)carbonyl)-L-valyl-L-alanine has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ((Allyloxy)carbonyl)-L-valyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The allyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during peptide synthesis. Additionally, the compound can undergo hydrolysis to release active amino acids, which can then interact with biological targets to exert their effects .

Comparison with Similar Compounds

Similar Compounds

  • ((Benzyloxy)carbonyl)-L-valyl-L-alanine
  • ((Methoxycarbonyl)-L-valyl-L-alanine
  • ((Tert-butoxycarbonyl)-L-valyl-L-alanine

Uniqueness

((Allyloxy)carbonyl)-L-valyl-L-alanine is unique due to the presence of the allyloxycarbonyl group, which provides specific reactivity and stability compared to other protecting groups. This uniqueness makes it particularly useful in selective peptide synthesis and targeted drug delivery applications .

Properties

IUPAC Name

2-[[3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-5-6-19-12(18)14-9(7(2)3)10(15)13-8(4)11(16)17/h5,7-9H,1,6H2,2-4H3,(H,13,15)(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIWGNGKOQWZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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